(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid
CAS No.: 16943-25-2
Cat. No.: VC2628855
Molecular Formula: C8H7N3O3S
Molecular Weight: 225.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16943-25-2 |
|---|---|
| Molecular Formula | C8H7N3O3S |
| Molecular Weight | 225.23 g/mol |
| IUPAC Name | 2-(6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid |
| Standard InChI | InChI=1S/C8H7N3O3S/c1-4-7(14)9-8-11(10-4)5(3-15-8)2-6(12)13/h3H,2H2,1H3,(H,12,13) |
| Standard InChI Key | VVHYHVUGUPTISC-UHFFFAOYSA-N |
| SMILES | CC1=NN2C(=CSC2=NC1=O)CC(=O)O |
| Canonical SMILES | CC1=NN2C(=CSC2=NC1=O)CC(=O)O |
Introduction
Chemical Properties and Structure
(6-Methyl-7-oxo-7H- thiazolo[3,2-b] triazin-3-yl)acetic acid possesses distinct chemical properties that contribute to its potential utility in medicinal chemistry research. The fundamental properties of this compound are summarized in Table 1.
Table 1: Chemical Properties of (6-Methyl-7-oxo-7H- thiazolo[3,2-b] triazin-3-yl)acetic acid
Structurally, this compound features a fused heterocyclic system comprising a thiazole ring fused with a 1,2,4-triazine ring. The methyl substituent at position 6 and the oxo group at position 7 of the triazine ring, along with the acetic acid side chain at position 3 of the thiazole portion, define the key structural elements of this molecule. The fused ring system creates a planar structure with specific electronic distribution patterns that influence its potential interactions with biological targets.
Synthesis Methods
The synthesis of (6-Methyl-7-oxo-7H-[1, thiazolo[3,2-b] triazin-3-yl)acetic acid and related derivatives typically involves multi-step procedures that build the heterocyclic core followed by functionalization. Based on reported syntheses of similar compounds, several approaches can be outlined.
General Synthetic Approaches
The synthesis of thiazolo[3,2-b] triazine derivatives commonly follows one of two main pathways:
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Construction of the thiazole ring from 1,2,4-triazin-5-one derivatives
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Construction of the 1,2,4-triazine ring from 2-aminothiazole derivatives
For compounds like (6-Methyl-7-oxo-7H- thiazolo[3,2-b] triazin-3-yl)acetic acid, the first approach is generally preferred due to better yields and fewer side reactions. A typical synthetic route involves:
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Preparation of 6-substituted-3-mercapto-1,2,4-triazin-5-ones as starting materials
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S-alkylation with appropriate α-halo esters or ketones
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Intramolecular cyclization to form the fused thiazole ring
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Hydrolysis or further functionalization of the ester group to obtain the target carboxylic acid
Specific Synthetic Strategies
For the synthesis of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives, which are structurally similar to our compound of interest, researchers have reported a multi-step procedure that includes:
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Generation of S-alkylated derivatives from 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones with ethyl 2-chloroacetoacetate
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Intramolecular cyclization with microwave irradiation
The intramolecular cyclization has been shown to occur regioselectively at the N2-position of the 1,2,4-triazine ring, as confirmed by single-crystal X-ray diffraction analysis of similar compounds .
Alternative approaches involve the reaction of hydrazonoyl halides with various 1,2,4-triazinethiones, which can lead to the formation of thiazolo[3,2-b] triazine systems through cyclization reactions .
Structural Features and Structure-Activity Relationships
Key Structural Elements
The (6-Methyl-7-oxo-7H- thiazolo[3,2-b] triazin-3-yl)acetic acid molecule possesses several important structural features that contribute to its potential biological activities:
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The fused thiazolo[3,2-b] triazine backbone provides a rigid, planar core that can interact with biological targets through π-π stacking and other non-covalent interactions
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The methyl group at position 6 contributes to the molecule's lipophilicity and can influence its binding affinity to protein targets
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The oxo group at position 7 serves as a hydrogen bond acceptor, potentially enhancing interactions with biological targets
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The acetic acid side chain at position 3 offers hydrogen bonding capabilities through its carboxyl group and provides a site for further derivatization
Structure-Activity Relationships
Structure-activity relationship studies on related thiazolo[3,2-b] triazinone derivatives have revealed several important trends:
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The fused heterocyclic system is essential for biological activity, with the specific electronic and spatial arrangement contributing to target interactions
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Modifications at the carboxylic acid group, particularly amidation, can significantly enhance antibacterial properties
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The nature of substituents on the triazine ring influences activity profiles, with electron-donating groups often enhancing certain biological activities
Studies on similar compounds have shown that derivatives containing terminal amide fragments exhibit enhanced antibacterial activity compared to the corresponding carboxylic acids or esters . This suggests that (6-Methyl-7-oxo-7H- thiazolo[3,2-b] triazin-3-yl)acetic acid might serve as a valuable intermediate for the synthesis of more potent antibacterial agents through amidation of its carboxylic acid group.
Biological Activities and Applications
While specific biological data for (6-Methyl-7-oxo-7H- thiazolo[3,2-b] triazin-3-yl)acetic acid itself is limited in the available literature, compounds containing the thiazolo[3,2-b] triazinone scaffold have demonstrated diverse biological activities. These activities provide insights into the potential applications of our compound of interest.
Antibacterial Activity
Research Findings and Comparative Data
Comparative Activity Profiles
The biological activities of thiazolo[3,2-b] triazinone derivatives, which are structurally related to (6-Methyl-7-oxo-7H- thiazolo[3,2-b] triazin-3-yl)acetic acid, can be summarized in the following table:
Table 2: Biological Activities of Structurally Related Thiazolo[3,2-b] triazinone Derivatives
Structure-Based Design Considerations
Molecular overlay studies between thieno[2,3-d]pyrimidinone and thiazolo[3,2-b]-1,2,4-triazinone nuclei have revealed significant structural similarities, with overlay similarity values over 60% in some cases . This structural resemblance suggests that compounds like (6-Methyl-7-oxo-7H- thiazolo[3,2-b] triazin-3-yl)acetic acid could potentially mimic the biological activities of other established heterocyclic systems.
In one study, the structural similarity between compound D (a reference compound) and a thiazolo[3,2-b]-1,2,4-triazinone derivative (5f) was assessed based on 50% steric field and 50% electrostatic field parameters, yielding an overlay similarity value of 36.15% . Such comparisons provide valuable insights for structure-based design approaches using (6-Methyl-7-oxo-7H- thiazolo[3,2-b] triazin-3-yl)acetic acid as a scaffold.
Key Findings from Related Research
Several important findings from studies on related compounds have implications for understanding the potential of (6-Methyl-7-oxo-7H- thiazolo[3,2-b] triazin-3-yl)acetic acid:
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Amide derivatives generally exhibit enhanced antibacterial activity compared to the corresponding carboxylic acids, suggesting that derivatization of the acetic acid moiety in our compound could yield more potent antibacterial agents
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The presence of electron-donating groups on aryl substituents tends to enhance biological activity, while electron-withdrawing groups may reduce efficacy
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The fused thiazolo[3,2-b][1,2,] triazinone system appears to be a suitable bioisostere for other heterocyclic systems used in drug development, suggesting the potential for scaffold hopping approaches in drug design
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Compounds with methionine aminopeptidase type II (MetAP2) inhibitory activity have been developed based on 1,2,4-triazole derivatives, suggesting potential enzymatic targets for our compound of interest
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